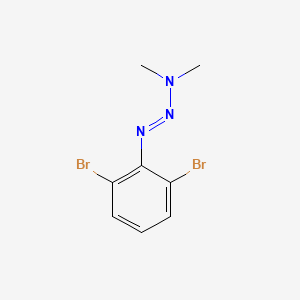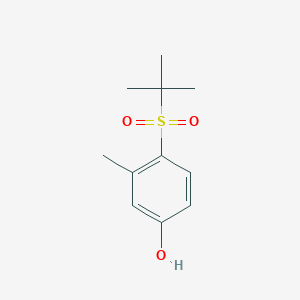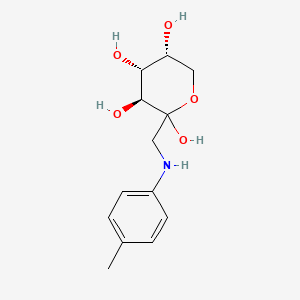
2-Hydroperoxy-2-methoxy-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroperoxy-2-methoxy-1-phenylethan-1-one is an organic compound with the molecular formula C9H10O3 It is a derivative of acetophenone, featuring a hydroperoxy group and a methoxy group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroperoxy-2-methoxy-1-phenylethan-1-one typically involves the following steps:
Formation of 2-Methoxy-1-phenylethanone: This intermediate can be synthesized by reacting phenylmagnesium bromide (Grignard reagent) with methoxyacetonitrile in an anhydrous ether solution.
Hydroperoxidation: The intermediate 2-Methoxy-1-phenylethanone is then subjected to hydroperoxidation using hydrogen peroxide in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroperoxy-2-methoxy-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the hydroperoxy group can yield alcohols or ethers.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products
Oxidation: Formation of phenylglyoxylic acid or benzoic acid.
Reduction: Formation of 2-methoxy-1-phenylethanol.
Substitution: Formation of various substituted phenylethanones depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2-Hydroperoxy-2-methoxy-1-phenylethan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Wirkmechanismus
The mechanism of action of 2-Hydroperoxy-2-methoxy-1-phenylethan-1-one involves its interaction with molecular targets through its hydroperoxy and methoxy functional groups. These interactions can lead to the formation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems. The compound may also interact with enzymes and proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-1-phenylethanone: Lacks the hydroperoxy group, making it less reactive in oxidation reactions.
2-Hydroxy-1-phenylethanone: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
2,2-Dihydroxy-1-phenylethan-1-one:
Uniqueness
Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
Eigenschaften
CAS-Nummer |
92799-79-6 |
|---|---|
Molekularformel |
C9H10O4 |
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
2-hydroperoxy-2-methoxy-1-phenylethanone |
InChI |
InChI=1S/C9H10O4/c1-12-9(13-11)8(10)7-5-3-2-4-6-7/h2-6,9,11H,1H3 |
InChI-Schlüssel |
KNJBMCVSYWPUQU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(=O)C1=CC=CC=C1)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Triphenyl[(trimethylsilyl)methyl]arsanium chloride](/img/structure/B14368682.png)



![1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B14368704.png)

![{5-Methoxy-2-methyl-1-[4-(methylsulfanyl)benzoyl]-1H-indol-3-yl}acetic acid](/img/structure/B14368710.png)
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14368712.png)

![2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl-](/img/structure/B14368730.png)



